Adriamycinol - 54193-28-1

Adriamycinol

Catalog Number: EVT-266341
CAS Number: 54193-28-1
Molecular Formula: C27H31NO11
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adriamycinol is a key metabolite of Adriamycin, a widely used anthracycline antibiotic in cancer treatment. [] It's formed through the carbonyl reduction of Adriamycin, mainly occurring in the liver. [, , , ] Adriamycinol itself exhibits antineoplastic activity, although its potency is less than that of Adriamycin. [] Its presence in various biological samples, including plasma, urine, and bile, has made it a crucial subject in pharmacological research, particularly in understanding Adriamycin's metabolism and potential toxicity. [, , , , ]

Synthesis Analysis

While Adriamycinol's synthesis isn't extensively discussed in the provided papers, it's primarily understood as a metabolite derived from Adriamycin via enzymatic carbonyl reduction. [, , ] In vitro studies have shown that this conversion can occur in the presence of animal or human serum, indicating the involvement of specific esterase enzymes. []

Molecular Structure Analysis

Adriamycinol's molecular structure closely resembles that of Adriamycin, with the key difference being the reduction of the carbonyl group at the C-13 position to a hydroxyl group. [, , , ] This structural change influences its polarity, making Adriamycinol more polar than Adriamycin, which consequently affects its pharmacokinetic properties and cellular interactions. [, ]

Physical and Chemical Properties Analysis

Adriamycinol is characterized by its higher polarity compared to Adriamycin, a direct result of the C-13 carbonyl reduction. [, , ] This increased polarity influences its pharmacokinetic behavior, leading to a lower tissue uptake and accumulation, particularly in the heart. [, , ] Despite this, Adriamycinol retains fluorescence properties similar to Adriamycin, which facilitates its detection and quantification in biological samples using techniques like fluorescence spectroscopy and high-performance liquid chromatography. [, , , , , ]

Applications
  • Pharmacokinetic Studies: It's used as a marker to study the metabolism and elimination of Adriamycin in various animal models and human subjects. [, , , , , , , , , , , ] By analyzing Adriamycinol levels in biological fluids like plasma, urine, and bile, researchers can gain insights into Adriamycin's pharmacokinetic behavior and how it's influenced by factors like renal or hepatic function, other drug treatments, and disease states. [, , , , , , , ]

  • Drug Toxicity Studies: Comparing Adriamycinol levels with Adriamycin in tissues, particularly in the heart, helps understand the contribution of Adriamycinol to Adriamycin's overall toxicity profile. [, , , ] This is particularly relevant for Adriamycin's cardiotoxicity, a major side effect limiting its clinical use. [, , ]

  • Drug Development: The understanding of Adriamycinol's formation and properties contributes to developing novel Adriamycin analogs with improved therapeutic indexes. [, , , ] By modifying Adriamycin's structure to influence its metabolism and reduce Adriamycinol formation, researchers aim to create drugs with enhanced antitumor activity and reduced toxicity. [, , ]

  • Mechanistic Studies: Examining Adriamycinol's interactions with DNA and comparing them to Adriamycin helps elucidate the detailed mechanisms of action for anthracyclines. [] This is crucial for understanding how these drugs exert their cytotoxic effects and for identifying potential targets for improving their efficacy. []

Adriamycin (Doxorubicin)

  • Compound Description: Adriamycin, also known as doxorubicin, is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. It exerts its anticancer effects primarily through DNA intercalation, inhibiting topoisomerase II activity, and generating free radicals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Adriamycin is the parent compound of adriamycinol. It is metabolized to adriamycinol primarily through the action of NADPH-dependent carbonyl reductase enzymes. While both compounds exhibit anticancer activity, adriamycinol generally demonstrates a lower potency and different pharmacokinetic properties compared to adriamycin. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Daunorubicin

  • Compound Description: Daunorubicin is another anthracycline antibiotic closely related to adriamycin in structure and mechanism of action. It is primarily used in the treatment of leukemias. [, , , ]
  • Relevance: Daunorubicin shares a similar anthracycline core structure with adriamycin and adriamycinol. Comparative studies investigating the tissue distribution and pharmacokinetics of these compounds have been conducted. [, , , ]

Daunorubicinol

  • Compound Description: Daunorubicinol is the primary metabolite of daunorubicin, formed via carbonyl reduction. [, , ]
  • Relevance: Daunorubicinol, similar to adriamycinol, is a less potent metabolite of its parent compound, daunorubicin. Its presence alongside daunorubicin is often investigated in studies focusing on anthracycline metabolism and disposition. [, , ]

N-Trifluoroacetyladriamycin-14-Valerate (AD 32)

  • Compound Description: N-Trifluoroacetyladriamycin-14-Valerate (AD 32) is an adriamycin analog designed to improve upon the parent compound's therapeutic properties. [, ]
  • Relevance: This compound was developed as a potential improvement over adriamycin, and its metabolism and activity are compared in various studies. One of its metabolites, N-trifluoroacetyladriamycin, shares structural similarities with adriamycinol. [, ]

N-Trifluoroacetyladriamycin

  • Compound Description: This is a metabolite of N-Trifluoroacetyladriamycin-14-Valerate. []
  • Relevance: This metabolite of AD 32 exhibits structural resemblance to adriamycinol due to the presence of the reduced carbonyl group. []

N-Trifluoroacetyladriamycinol

  • Compound Description: This compound is a metabolite of N-Trifluoroacetyladriamycin-14-Valerate (AD 32). []
  • Relevance: Similar to adriamycinol, this compound is a metabolite of its parent anthracycline. The presence of the trifluoroacetyl group distinguishes it from adriamycinol. []

Adriamycin Aglycone

  • Compound Description: This compound is a metabolite of adriamycin formed by the loss of the sugar moiety. [, , , , ]
  • Relevance: Adriamycin aglycone represents a metabolic breakdown product of adriamycin and is often studied alongside adriamycinol to understand the metabolic fate and potential toxicity of adriamycin. [, , , , ]

Deoxyadriamycin Aglycone

  • Compound Description: This compound is a metabolite of adriamycin formed through a combination of reduction and loss of the sugar moiety. [, ]
  • Relevance: As with other aglycone metabolites, the formation and presence of deoxyadriamycin aglycone are investigated to elucidate the metabolic pathways and potential toxicity of adriamycin. [, ]

Demethyldeoxyadriamycinol Aglycone

  • Compound Description: This is a metabolite of adriamycin resulting from multiple metabolic modifications, including demethylation, reduction, and loss of the sugar moiety. [, ]
  • Relevance: The presence and levels of this metabolite, alongside adriamycin and adriamycinol, offer insight into the complex metabolic pathways of adriamycin and its potential downstream effects. [, ]

Demethyldeoxyadriamycinol Aglycone 4-O-Sulfate

  • Compound Description: This compound represents a conjugated metabolite of adriamycin. []
  • Relevance: This compound exemplifies the phase II metabolic pathways involved in detoxifying and eliminating adriamycin and its metabolites. []

Demethyldeoxyadriamycinol Aglycone 4-O-beta-Glucuronide

  • Compound Description: This is a conjugated metabolite of adriamycin. []
  • Relevance: Similar to the 4-O-sulfate conjugate, this metabolite highlights the role of glucuronidation in the detoxification and elimination of adriamycin and its metabolites. []

7-Deoxyadriamycinol Aglycone

  • Compound Description: This compound is a metabolite of adriamycin formed through reduction and loss of the sugar moiety. []
  • Relevance: The formation of this aglycone metabolite, particularly under anaerobic conditions, as highlighted in research, further emphasizes the diverse metabolic pathways associated with adriamycin. []

7-Deoxyadriamycin Aglycone

  • Compound Description: This compound is a metabolite of adriamycin formed through reduction and loss of the sugar moiety. []
  • Relevance: Similar to 7-deoxyadriamycinol aglycone, the formation of this metabolite under anaerobic conditions underscores the influence of oxygen levels on adriamycin metabolism. []

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-Hemi Pimerate (FAD104)

  • Compound Description: FAD104 is a fluorine-containing anthracycline analog designed to improve therapeutic properties compared to traditional anthracyclines. []
  • Relevance: FAD104's development and investigation provide valuable insights into the structure-activity relationships of anthracyclines. Its metabolites, particularly 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone (FT-ADM) and 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinol (FT-ADM-OH), offer comparisons to adriamycin and adriamycinol, respectively. []

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone (FT-ADM)

  • Compound Description: FT-ADM is a key metabolite of FAD104, formed through enzymatic and non-enzymatic hydrolysis. []
  • Relevance: This metabolite of FAD104 exhibits structural similarities to adriamycin, allowing for comparisons in terms of cellular uptake, metabolism, and ultimately, anticancer activity. []

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinol (FT-ADM-OH)

  • Compound Description: FT-ADM-OH is another metabolite of FAD104, formed through metabolic pathways involving carbonyl reduction. []
  • Relevance: Structurally, FT-ADM-OH closely resembles adriamycinol, offering a valuable point of comparison in terms of biological activity and potential contribution to the overall effects of FAD104. []

4'-O-Tetrahydropyranyladriamycin (THP-Adriamycin/Pirarubicin)

  • Compound Description: THP-Adriamycin, also known as pirarubicin, is a prodrug designed for improved therapeutic properties compared to adriamycin. [, ]
  • Relevance: This prodrug is designed to release adriamycin after administration. Research on its metabolism and activity often involves comparing it to adriamycin and its metabolites, including adriamycinol. [, ]

THP-Adriamycinol

  • Compound Description: This compound is a metabolite of 4'-O-Tetrahydropyranyladriamycin (THP-Adriamycin). []
  • Relevance: This metabolite of THP-adriamycin provides insights into the metabolic pathways of the prodrug. It allows researchers to understand how the structure of THP-adriamycin is broken down in vivo. []

Adriamycinone

  • Compound Description: This compound is a metabolite of adriamycin, generated through a metabolic pathway involving the loss of a methoxy group. [, ]
  • Relevance: Adriamycinone, along with adriamycin and adriamycinol, is often included in analytical methods to monitor the metabolic fate of adriamycin in biological samples. [, ]

Properties

CAS Number

54193-28-1

Product Name

Doxorubicinol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H31NO11

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1

InChI Key

NKZRZOVSJNSBFR-FEMMEMONSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O

Solubility

Soluble in DMSO

Synonyms

13-dihydrodoxorubicin
adriamycinol
adriamycinol hydrochloride
adriamycinol, 8S-(8alpha,8R*,10alpha)-isomer
doxorubicinol

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.